6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
CAS No.: 1208820-66-9
Cat. No.: VC0168138
Molecular Formula: C13H8BrClN2
Molecular Weight: 307.575
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208820-66-9 |
|---|---|
| Molecular Formula | C13H8BrClN2 |
| Molecular Weight | 307.575 |
| IUPAC Name | 6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2 |
| Standard InChI Key | UYDZMRDEXAFZBN-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl |
Introduction
Chemical Structure and Identification
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family, characterized by its distinctive halogenated structure and cyclopropyl substituent. The compound features bromine and chlorine atoms at positions 6 and 4 respectively, with a cyclopropyl group at position 2 and a carbonitrile group at position 3 of the quinoline core. This unique structural arrangement contributes to its diverse biological activities and synthetic applications.
Physical and Chemical Properties
The compound has well-defined physical and chemical characteristics as detailed in Table 1 below:
| Property | Value |
|---|---|
| CAS Registry Number | 1208820-66-9 |
| Molecular Formula | C₁₃H₈BrClN₂ |
| Molecular Weight | 307.575 g/mol |
| IUPAC Name | 6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile |
| InChIKey | UYDZMRDEXAFZBN-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl |
| Creation Date (PubChem) | 2010-06-21 |
| Modification Date (PubChem) | 2025-02-22 |
The compound's structure includes a quinoline backbone with specific functional groups that enhance its reactivity and biological profile. The bromine at position 6 and chlorine at position 4 significantly influence its physicochemical properties and potential interactions with biological targets .
Structural Characteristics
The compound's molecular architecture features several key structural elements:
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A quinoline core providing aromaticity and planarity
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A bromine substituent at position 6, enhancing lipophilicity
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A chlorine atom at position 4, contributing to its electron-withdrawing properties
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A cyclopropyl group at position 2, offering unique spatial orientation
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A carbonitrile group at position 3, providing potential for hydrogen bonding and protein interactions
These structural features collectively contribute to the compound's chemical reactivity, stability, and biological activity profiles.
Synthesis and Chemical Reactivity
The synthesis of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile involves several strategic chemical reactions that require precise control of reaction conditions to optimize yields.
Synthetic Approaches
The synthetic pathway typically employs careful control of temperature and pH parameters. Common reagents utilized in its synthesis include:
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Lithium aluminum hydride or sodium borohydride for reduction steps
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Nucleophilic reagents such as amines to facilitate substitution reactions
The synthetic process must account for the reactivity of multiple functional groups, requiring selective protection and deprotection strategies to achieve the desired transformation sequence.
Chemical Reactivity
The compound exhibits various reactive sites that can participate in diverse chemical transformations:
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The halogen substituents (bromine and chlorine) can undergo nucleophilic aromatic substitution reactions
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The cyclopropyl group provides a site for potential ring-opening reactions under specific conditions
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The carbonitrile group can be hydrolyzed to carboxylic acid or reduced to primary amine
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The quinoline nitrogen can participate in coordination chemistry with metals or act as a nucleophile
These reactive properties make 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile a versatile building block for medicinal chemistry applications.
Structure-Activity Relationship
Understanding the relationship between structural features and biological activity provides valuable insights for rational drug design targeting specific therapeutic applications.
Key Structural Elements for Activity
Several structural features contribute significantly to the biological profile of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile:
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The quinoline core provides a planar aromatic scaffold essential for potential DNA intercalation or protein binding
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Halogen substituents (bromine and chlorine) enhance lipophilicity and potential for halogen bonding
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The cyclopropyl group at position 2 offers a specific spatial arrangement that may influence receptor interactions
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The carbonitrile group at position 3 serves as a potential hydrogen bond acceptor in target binding
These structure-activity insights provide a foundation for developing optimized derivatives with enhanced potency or selectivity.
Related Compounds and Structural Analogs
Several structurally related compounds share similarities with 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile, providing context for its place within the broader family of quinoline derivatives.
Structural Analogs
Notable structural analogs include:
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6-Bromo-4-chloro-quinoline-3-carbonitrile (CAS: 364793-54-4)
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6-Bromo-4-chloro-2-isopropyl-quinazoline
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6-Bromo-4-chloro-2-tert-butyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
These structural variations allow for comparative analysis of biological activities and structure-function relationships within this chemical class.
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